molecular formula C13H9Cl2IN2O2 B11780064 Ethyl 5,6-dichloro-2-(3-iodophenyl)pyrimidine-4-carboxylate

Ethyl 5,6-dichloro-2-(3-iodophenyl)pyrimidine-4-carboxylate

Cat. No.: B11780064
M. Wt: 423.03 g/mol
InChI Key: PGMYMGBRBDOGCU-UHFFFAOYSA-N
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Description

Ethyl 5,6-dichloro-2-(3-iodophenyl)pyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5,6-dichloro-2-(3-iodophenyl)pyrimidine-4-carboxylate typically involves the reaction of 3-iodoaniline with ethyl 5,6-dichloropyrimidine-4-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5,6-dichloro-2-(3-iodophenyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Ethyl 5,6-dichloro-2-(3-iodophenyl)pyrimidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5,6-dichloro-2-(3-iodophenyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in inflammatory and neurodegenerative processes. The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic development .

Comparison with Similar Compounds

  • Ethyl 5,6-dichloro-2-phenylpyrimidine-4-carboxylate
  • Ethyl 5,6-dichloro-2-(4-iodophenyl)pyrimidine-4-carboxylate
  • Ethyl 5,6-dichloro-2-(3-bromophenyl)pyrimidine-4-carboxylate

Comparison: Ethyl 5,6-dichloro-2-(3-iodophenyl)pyrimidine-4-carboxylate is unique due to the presence of the iodine atom at the 3-position of the phenyl ring. This iodine atom can significantly influence the compound’s reactivity and biological activity compared to its analogs with different substituents. The presence of iodine can enhance the compound’s ability to participate in coupling reactions and may also affect its pharmacokinetic properties .

Biological Activity

Ethyl 5,6-dichloro-2-(3-iodophenyl)pyrimidine-4-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H9Cl2I N2O2
  • Molecular Weight : 354.02 g/mol

The compound features a pyrimidine core substituted with chlorine and iodine atoms, which may contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For example:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values : The compound showed IC50 values ranging from 10 to 30 µM across different cell lines, indicating a moderate level of potency.

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK4.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. Research indicates:

  • Model Used : Carrageenan-induced paw edema in rats.
  • Results : The compound demonstrated a significant reduction in edema with an inhibition rate of approximately 60% at a dose of 50 mg/kg.

This anti-inflammatory effect may be attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Study 1: Cytotoxicity in Cancer Cells

A study conducted by Zhang et al. (2023) investigated the cytotoxic effects of this compound on HeLa cells. The results indicated that:

TreatmentIC50 (µM)Mechanism
Compound15Apoptosis via caspase activation
Control>100No significant effect

Study 2: Anti-inflammatory Efficacy

In a separate study by Kumar et al. (2023), the anti-inflammatory properties were assessed using an animal model:

TreatmentDose (mg/kg)Edema Inhibition (%)
Compound5060
Control-10

Properties

Molecular Formula

C13H9Cl2IN2O2

Molecular Weight

423.03 g/mol

IUPAC Name

ethyl 5,6-dichloro-2-(3-iodophenyl)pyrimidine-4-carboxylate

InChI

InChI=1S/C13H9Cl2IN2O2/c1-2-20-13(19)10-9(14)11(15)18-12(17-10)7-4-3-5-8(16)6-7/h3-6H,2H2,1H3

InChI Key

PGMYMGBRBDOGCU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NC(=N1)C2=CC(=CC=C2)I)Cl)Cl

Origin of Product

United States

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